TGR5 Receptor Agonist

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

武田 G 蛋白偶联受体 5 (TGR5),也称为 G 蛋白胆汁酸受体 1,是一种由胆汁酸激活的膜结合受体。TGR5 在包括胆囊、胎盘、脾脏和肠道在内的各种组织中广泛表达。 它在葡萄糖代谢、能量稳态和炎症调节中起着至关重要的作用 .

准备方法

合成路线和反应条件: TGR5 受体激动剂的制备涉及基于配体的药效团建模、虚拟筛选和生物学评价。这些方法有助于识别新型非甾体 TGR5 激动剂。 例如,化合物 V12 和 V14 已显示出显著的 TGR5 激动活性 .

工业生产方法: TGR5 受体激动剂的工业生产通常涉及使用优化反应条件进行大规模合成,以确保高产率和纯度。 该过程包括使用分子对接和药效团映射等先进技术来识别潜在的激动剂 .

化学反应分析

反应类型: TGR5 受体激动剂会经历各种化学反应,包括氧化、还原和取代。这些反应对于修饰化学结构以增强激动活性至关重要。

常用试剂和条件: 这些反应中常用的试剂包括胆汁酸,例如石胆酸、脱氧胆酸、鹅去氧胆酸和胆酸。 反应通常在受控条件下进行,以确保所需的化学修饰 .

主要产物: 这些反应形成的主要产物是具有增强活性 and 选择性的 TGR5 受体激动剂。 然后对这些产物进行进一步评估以确定其功效和安全性 .

科学研究应用

TGR5 受体激动剂具有广泛的科学研究应用,包括:

化学: 用于开发具有潜在治疗应用的新型化合物。

生物学: 研究它们在调节葡萄糖代谢、能量稳态和炎症中的作用。

医学: 研究它们在治疗代谢紊乱(如 2 型糖尿病、肥胖和非酒精性脂肪性肝病)中的潜力.

工业: 用于开发抗糖尿病药物和其他治疗剂.

作用机制

TGR5 受体激动剂的作用机制涉及激活 G 蛋白偶联受体,从而导致环磷酸腺苷 (cAMP) 的产生。 这种激活刺激各种信号通路,包括 Epac/PLC-ε-CA2+ 通路,该通路在葡萄糖代谢和能量稳态中起着至关重要的作用 .

相似化合物的比较

TGR5 受体激动剂在激活 G 蛋白偶联受体和刺激 cAMP 产生方面是独一无二的。类似的化合物包括:

- 石胆酸

- 脱氧胆酸

- 鹅去氧胆酸

- 胆酸

这些化合物也激活 TGR5,但它们在效力和选择性方面有所不同 .

总之,TGR5 受体激动剂在各种科学 and 医疗领域具有巨大潜力。它们独特的作用机制 and 广泛的应用使它们成为一个有希望的研究 and 开发领域。

属性

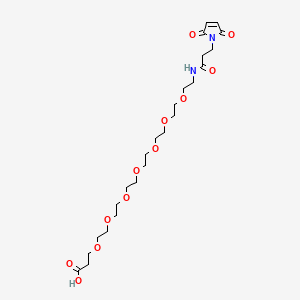

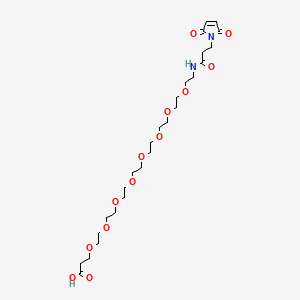

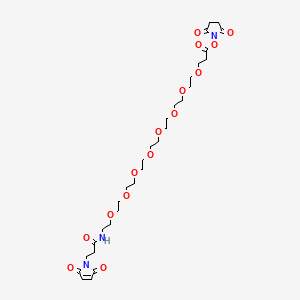

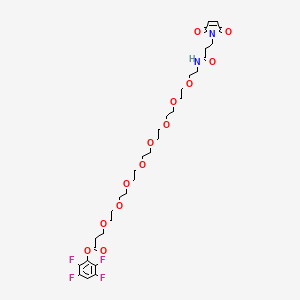

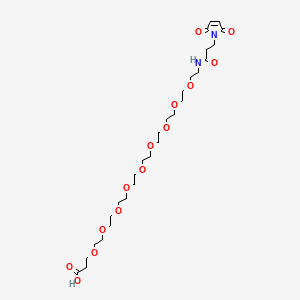

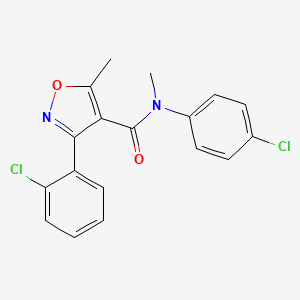

IUPAC Name |

3-(2-chlorophenyl)-N-(4-chlorophenyl)-N,5-dimethyl-1,2-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14Cl2N2O2/c1-11-16(17(21-24-11)14-5-3-4-6-15(14)20)18(23)22(2)13-9-7-12(19)8-10-13/h3-10H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGRCWJPBLWGNPX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N(C)C3=CC=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14Cl2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How do TGR5 receptor agonists interact with their target and what are the downstream effects?

A1: TGR5, also known as G protein-coupled bile acid receptor 1 (GPBAR1), is activated by bile acids. TGR5 agonists, like some semisynthetic bile acid analogs, bind to and activate TGR5. This activation initiates downstream signaling cascades. For example, activation of TGR5 in intestinal L-cells stimulates the secretion of glucagon-like peptide-1 (GLP-1) [, , , ]. This incretin hormone plays a role in glucose homeostasis by enhancing glucose-stimulated insulin secretion and suppressing glucagon release [, ].

Q2: Can you provide examples of structural features found in TGR5 agonists and their relation to activity?

A2: Research has revealed key structural features influencing TGR5 agonist activity. For instance, the presence of an ethyl group at the 6 position on the steroid nucleus enhances metabolic stability against bacterial 7-dehydroxylation. [] Additionally, a methyl group at the C23(S) position can hinder conjugation with taurine, impacting the molecule's metabolism and potentially its activity. [] The development of 2-thio-imidazole derivatives, like compound 6g, highlights the structure-activity relationship, demonstrating their potency as TGR5 agonists with favorable pharmacokinetic profiles for potential therapeutic applications in metabolic disorders. []

Q3: What in vivo studies have been conducted to evaluate the efficacy of TGR5 agonists?

A3: TGR5 agonists have been evaluated in various animal models to assess their therapeutic potential. In studies using diet-induced obese (DIO) C57 mice, the 2-thio-imidazole derivative 6g demonstrated potent glucose-lowering effects in oral glucose tolerance tests. [] Additionally, in genetically diabetic db/db mice, treatment with pregnane-oximino-amino-alkyl-ether (compound 14b) showed improvements in blood glucose levels, glucose tolerance, and lipid parameters. [] These preclinical studies provide compelling evidence for the potential of TGR5 agonists in managing type 2 diabetes and associated metabolic complications.

Q4: Has the efficacy of TGR5 agonists been compared to other existing therapies for metabolic disorders?

A4: Research has explored the comparative efficacy of TGR5 agonists with existing therapies. In a study using Lepob/ob (ob/ob) NASH mice, the dual FXR/TGR5 agonist INT-767 was compared to obeticholic acid (OCA), an approved FXR agonist, in treating non-alcoholic steatohepatitis (NASH). [] Results indicated that both INT-767 and OCA improved NASH histopathology, but INT-767 showed greater potency and efficacy. [] This suggests that the combined activation of FXR and TGR5 might offer advantages over selective FXR activation in NASH treatment.

Q5: Are there any concerns regarding the potential toxicity of TGR5 agonists?

A5: While promising, the potential toxicity of TGR5 agonists remains an important consideration. Although specific toxicity data from the provided abstracts is limited, researchers are investigating potential adverse effects. It's crucial to understand long-term effects and any potential risks associated with chronic TGR5 activation. Comprehensive toxicological studies are necessary to establish the safety profile of these compounds before their widespread clinical application.

Q6: What are the future directions and potential applications of TGR5 agonists?

A7: The development of TGR5 agonists is an evolving field with promising therapeutic applications. The identification of potent and selective TGR5 agonists, such as the 2-thio-imidazole derivatives [], has paved the way for exploring their potential in treating metabolic disorders. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these agonists to enhance their clinical utility. Additionally, investigating their therapeutic potential in other diseases, such as inflammatory bowel disease and certain cancers, could open new avenues for therapeutic intervention.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。